4,11,13-trimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Description
The compound 4,11,13-trimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene is a nitrogen-rich tricyclic system featuring a piperazine moiety substituted with a 2-methylphenyl group. Its molecular formula is C₂₄H₂₇N₇, with a molecular weight of 413.53 g/mol (calculated based on structural analogs in ). The core structure consists of a fused tricyclic framework (tetrazatricyclo[7.4.0.0²,⁷]) with three methyl groups at positions 4, 11, and 13, and a piperazine ring linked to the 2-methylphenyl group at position 4.
Properties
IUPAC Name |
4,11,13-trimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6/c1-15-7-5-6-8-19(15)27-9-11-28(12-10-27)20-14-18(4)25-23-21-16(2)13-17(3)24-22(21)26-29(20)23/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXMHVDDVSDBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C5C(=CC(=NC5=NN34)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11,13-trimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4,11,13-trimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions. Substitution reactions may require the use of catalysts or specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
4,11,13-trimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 4,11,13-trimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,11,13-Trimethyl-6-[4-(Pyridin-2-yl)piperazin-1-yl]-3,7,8,10-Tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene (CAS 900265-47-6)
- Key Differences : The piperazine substituent here is a pyridin-2-yl group instead of 2-methylphenyl.
- Molecular weight (373.45 g/mol) and formula (C₂₁H₂₃N₇) differ due to the absence of three methyl groups in the tricyclic core .
- Hypothetical Activity : Pyridine-containing piperazines are common in kinase inhibitors (e.g., GSK3 inhibitors in ), suggesting this analog may target similar pathways .
Tetrazatricyclo Core Variations
2-[4-(4-Methylpiperazin-1-yl)phenyl]-1,3,6,10-Tetrazatricyclo[6.4.1.0⁴,¹³]trideca-2,4(13),5,7-tetraen-9-one (PubChem CID: N/A)
- Key Differences : The tricyclic core includes a ketone group (tetraen-9-one) and a 4-methylpiperazinyl-phenyl substituent.
- Impact : The ketone may increase polarity, affecting solubility and membrane permeability. The 4-methylpiperazine substituent could modulate receptor selectivity compared to 2-methylphenyl .
Pharmacological and Structural Similarity Analysis
Similarity Indexing Methodology ()
- Tanimoto Coefficient : Used to compare phytocompounds with SAHA (a histone deacetylase inhibitor). Applied hypothetically, the target compound may show >50% similarity to kinase inhibitors in databases like ChEMBL, based on piperazine and heterocyclic features .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hypothetical Pharmacokinetic Properties*
*Predicted using analogs and methods from .
Biological Activity
4,11,13-Trimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex organic compound characterized by its intricate multi-ring structure and the presence of several functional groups. This compound is part of the tetraazatricyclo family and is notable for its potential biological activities, including antitumor and antimicrobial properties.
Structure and Properties
The molecular formula for this compound is with a molecular weight of 450.6 g/mol. The IUPAC name describes its complex structure that includes multiple nitrogen atoms in a tricyclic framework.
| Property | Value |
|---|---|
| Molecular Formula | C28H30N6 |
| Molecular Weight | 450.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | AJWZJZWNAWMLFZ-UHFFFAOYSA-N |
The mechanism of action for this compound primarily involves its interactions with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways leading to therapeutic effects such as:
- Antitumor Activity : The compound may inhibit tumor cell proliferation by targeting signaling pathways involved in cancer progression.
- Antimicrobial Properties : It shows potential in disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Biological Studies and Findings
Research on this compound has highlighted several promising biological activities:
-
Antitumor Activity :
- A study indicated that compounds with similar structural motifs have shown efficacy against various cancer cell lines by inhibiting key signaling pathways such as the PI3K/Akt pathway .
- In vitro studies demonstrated that derivatives of tetraazatricycles exhibit significant cytotoxic effects on human cancer cells.
-
Antimicrobial Effects :
- Preliminary tests suggest that this compound has broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- The mechanism may involve interference with bacterial protein synthesis or cell wall integrity.
Case Studies
Several case studies have examined the biological activity of structurally related compounds:
- Case Study 1 : A derivative of tetraazatricycles was tested against breast cancer cell lines and showed a dose-dependent inhibition of cell growth.
- Case Study 2 : Another study evaluated the antimicrobial properties of piperazine derivatives and found significant activity against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
